Isonitrin B

Description

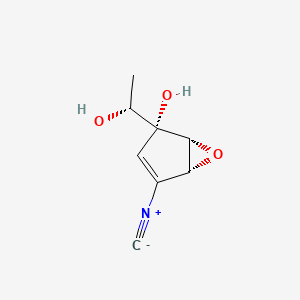

Structure

3D Structure

Properties

CAS No. |

83058-95-1 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

(1R,2R,5R)-2-[(1R)-1-hydroxyethyl]-4-isocyano-6-oxabicyclo[3.1.0]hex-3-en-2-ol |

InChI |

InChI=1S/C8H9NO3/c1-4(10)8(11)3-5(9-2)6-7(8)12-6/h3-4,6-7,10-11H,1H3/t4-,6-,7-,8-/m1/s1 |

InChI Key |

ORZXXRGEVDJEIX-XVFCMESISA-N |

Isomeric SMILES |

C[C@H]([C@@]1(C=C([C@@H]2[C@H]1O2)[N+]#[C-])O)O |

Canonical SMILES |

CC(C1(C=C(C2C1O2)[N+]#[C-])O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of Isonitrin B

Fungal Origin and Identification from Trichoderma Species

Isonitrin B is a naturally occurring isonitrile antibiotic that belongs to a larger family of related compounds known as isonitrins. tandfonline.com These metabolites have been identified from fungal sources, specifically from various soil isolates of the genus Trichoderma. tandfonline.comtandfonline.com During screening programs for new antibiotics, several Trichoderma species were discovered to produce a complex of isonitrins, including Isonitrin A, B, C, and D, as well as isonitrinic acids E and F. tandfonline.com

The identification of these producing organisms involved detailed taxonomical studies. tandfonline.com Fifteen fungal strains that produce isonitrile antibiotics were classified under the genus Trichoderma based on key characteristics such as rapid, spreading growth, green coloration, complex conidiophore branching systems, and the aggregation of single-celled phialoconidia in slimy balls. tandfonline.com Further classification, following the methods of Rifai, grouped these strains into five distinct species: T. hamatum, T. harzianum, T. koningii, T. polysporum, and T. viride. tandfonline.com

Specifically, Trichoderma hamatum (strain J-39) was identified as a producer of this compound. tandfonline.com Analysis of the culture broth from this species confirmed the presence of both this compound and Isonitrin C, alongside isonitrinic acids E and F. tandfonline.com

Table 1: Isonitrile Compounds Produced by Trichoderma Species

| Compound | Producing Organism(s) |

| Isonitrin A | Trichoderma spp. |

| This compound | Trichoderma hamatum |

| Isonitrin C | Trichoderma hamatum |

| Isonitrin D | Trichoderma harzianum |

| Isonitrinic Acid E | Trichoderma hamatum |

| Isonitrinic Acid F | Trichoderma hamatum |

Isolation Procedures in Natural Product Chemistry

The isolation of this compound from fungal cultures is a multi-step process typical in the field of natural product chemistry, involving fermentation, extraction, and purification. The general procedure begins with the cultivation of the producing fungal strain, such as Trichoderma hamatum, in a suitable fermentation medium. tandfonline.com

During fermentation, the production of the isonitrin compounds is monitored over time. For instance, in the cultivation of T. hamatum J-39, the production of related compounds like Isonitrin C becomes apparent after approximately 20 hours and increases over the course of the fermentation. tandfonline.com Although quantitative analysis for this compound was not fully detailed in early reports, its presence in the culture broth was clearly established. tandfonline.com

Following fermentation, the primary isolation steps are carried out as summarized below. tandfonline.com

Table 2: General Steps for the Isolation of Isonitrins

| Step | Procedure | Purpose |

| 1. Fermentation | Cultivation of the Trichoderma strain in a liquid medium. | To allow the fungus to grow and produce the target secondary metabolites. |

| 2. Extraction | The culture broth is extracted with a solvent such as ethyl acetate. | To transfer the isonitrile compounds from the aqueous culture medium to an organic solvent. |

| 3. Concentration | The solvent extract is concentrated under reduced pressure. | To remove the solvent and obtain a crude extract containing the mixture of compounds. |

| 4. Purification | The crude extract is subjected to chromatographic techniques (e.g., column chromatography). | To separate the individual isonitrin compounds (including this compound) from each other and from other metabolites. |

This process yields the purified isonitrile compounds, allowing for their structural characterization and further study. tandfonline.com

Ecological Context of Isonitrile-Producing Organisms

Fungi are prolific producers of secondary metabolites, which are specialized compounds not essential for growth but crucial for survival and interaction within their ecological niche. rsc.orgrsc.org Isonitrile-containing natural products, such as this compound, are a distinct class of these metabolites with important ecological functions. nih.govoup.com The presence of the highly reactive isocyanide functional group often imparts potent biological activities to these molecules. nih.govacs.org

The primary ecological role attributed to many fungal isonitriles is defense. acs.org These compounds exhibit strong antimicrobial properties, inhibiting the growth of competing bacteria and other fungi in the soil environment where Trichoderma species thrive. tandfonline.comacs.org This antimicrobial action provides a competitive advantage, helping the producing organism secure resources and space. oup.com

Furthermore, the isocyanide group is known for its ability to chelate metals. oup.com This metal-coordinating property can be a sophisticated mechanism of microbial competition. For example, the isocyanide xanthocillin, produced by Aspergillus fumigatus, inhibits the growth of other microbes by withholding essential copper from them. oup.com This suggests that isonitriles produced by Trichoderma may play a similar role in nutrient acquisition and competition by sequestering vital transition metals from the environment, thereby limiting the growth of rivals. nih.govoup.com The production of these bioactive compounds is a key aspect of the chemical ecology of fungi, shaping interactions within microbial communities. rsc.orgrsc.org

Biosynthetic Investigations of Isonitrin B

Enzymatic Catalysis in Isonitrile Group Formation

The formation of the characteristic isonitrile group is a pivotal step in the biosynthesis of isonitrin B and related compounds. This transformation is orchestrated by a specialized class of enzymes that catalyze the introduction of the isonitrile functionality.

Role of Isonitrile Synthases (ISNs) and Isocyanide Synthases (ICSs)

Central to the biosynthesis of many isonitrile compounds are isonitrile synthases (ISNs) or isocyanide synthases (ICSs). acs.orgnih.gov These enzymes are responsible for converting the amino group of precursor amino acids into an isonitrile moiety. acs.orgnih.gov The discovery of ISNs provided the first significant insights into the microbial biosynthesis of isocyanides. nih.gov In bacteria, enzymes like IsnA, PvcA, AmbI1/AmbI2, and WelI1/WelI2 have been identified as key players in this process, acting on aromatic amino acids. nih.gov Fungi also possess a diverse array of ICSs, including monodomain ICSs, two-domain isocyanide synthase-dioxygenases (ICS-DOX), and multidomain isocyanide synthase-nonribosomal peptide synthases (ICS-NRPSs). nih.gov The identification of these enzymes has been crucial in understanding the widespread occurrence of isonitrile compounds in nature. nih.govasm.org

Mechanistic Insights into IsnA and IsnB Systems

The IsnA/IsnB system is one of the most well-characterized pathways for isonitrile biosynthesis. nih.govescholarship.org IsnA, the isonitrile synthase, catalyzes the condensation of the α-amino group of an amino acid, such as L-tryptophan, with a carbon source. nih.gov Isotope labeling experiments have demonstrated that the carbon atom of the isonitrile group is derived from the C2 carbon of ribulose-5-phosphate (R-5-P). acs.orgnih.gov The proposed mechanism involves the formation of an imine intermediate between the amino acid and R-5-P. nih.gov

Following the action of IsnA, a second enzyme, IsnB, which is a non-heme Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenase, carries out an oxidative decarboxylation of the intermediate to yield the final vinyl isonitrile product. nih.govacs.org This two-enzyme system, where IsnA forms the isonitrile and IsnB performs the subsequent decarboxylation, is a common strategy in the biosynthesis of indole-derived isonitriles. nih.govescholarship.org The stereochemistry of the final product, whether cis or trans, can be determined by the specific homolog of IsnB involved. nih.govacs.org

Amino Acid Precursors in Isonitrile Biosynthesis (e.g., Tryptophan, Tyrosine)

The biosynthesis of isonitrile natural products utilizes various amino acids as the nitrogen source for the isonitrile group. nih.gov Notably, L-tryptophan and L-tyrosine are common precursors for many bacterially and fungally derived isonitriles. acs.orgnih.govdoi.org For instance, the biosynthesis of the indole (B1671886) antibiotic B371 involves the conversion of the amino group of tryptophan. acs.org Similarly, early studies on xanthocillin biosynthesis in Penicillium notatum revealed that tyrosine is the specific precursor, with its nitrogen atom being incorporated into the isonitrile groups. acs.orgdoi.org The discovery of these precursor-product relationships has been fundamental to elucidating the broader biosynthetic pathways. acs.org

Oxidative Decarboxylation Pathways in Isonitrile Formation

Oxidative decarboxylation is a critical step in many isonitrile biosynthetic pathways, often following the initial formation of the isonitrile group. doi.orgresearchgate.net This reaction is typically catalyzed by Fe(II)/α-KG-dependent dioxygenases. nih.gov

In the context of the IsnA/IsnB system, IsnB catalyzes the oxidative decarboxylation of the isocyanopropanic acid intermediate formed by IsnA. acs.org This reaction converts the carboxylic acid group of the amino acid precursor into a vinyl group, leading to the formation of a vinyl isonitrile. acs.org

An alternative pathway for isonitrile formation, distinct from the ISN-mediated route, involves a non-heme iron(II) and α-ketoglutarate-dependent enzyme, ScoE. nih.govacs.org This enzyme catalyzes the formation of an isonitrile group through an oxidative decarboxylation of an N-alkylglycine substrate. researchgate.netnih.gov This process is a four-electron oxidation and represents a novel catalytic activity for this class of enzymes. nih.govresearchgate.net The mechanism is proposed to involve two consecutive catalytic cycles, starting with hydroxylation followed by a decarboxylation-assisted desaturation to install the isonitrile functionality. nih.govresearchgate.net Computational studies support a radical-based oxidative decarboxylation mechanism for the conversion of the intermediate to the final isonitrile product. nih.gov

Genetic Basis of this compound Biosynthesis

The production of this compound and other isonitrile-containing secondary metabolites is encoded by dedicated biosynthetic gene clusters (BGCs). These clusters contain the genes for all the necessary enzymes to synthesize the final natural product.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The identification of BGCs is crucial for understanding and manipulating the biosynthesis of natural products. Genome mining approaches, often using the sequences of known key enzymes like isonitrile synthases as queries, have successfully identified numerous BGCs responsible for isonitrile production in various organisms. nih.govnih.govasm.org These BGCs typically encode not only the core biosynthetic enzymes but also regulatory proteins and transporters necessary for the production and export of the final compound. nih.gov

For example, the genes responsible for the biosynthesis of the indole isonitrile antibiotic, isnA and isnB, were first identified by screening a cosmid library from environmental DNA for antibacterial activity and then using transposon mutagenesis to pinpoint the essential genes. nih.govescholarship.org In fungi like Aspergillus fumigatus, genome mining has revealed multiple BGCs containing ICS genes, including novel hybrid ICS-NRPS enzymes. nih.govasm.org The characterization of these clusters has not only elucidated the biosynthetic pathways but also revealed the potential for discovering new isonitrile natural products by targeting these silent or cryptic BGCs. jmicrobiol.or.krmdpi.com The expression of some of these BGCs has been shown to be responsive to environmental cues, such as copper availability, indicating a role for these metabolites in processes like metal homeostasis. nih.govasm.org

Engineering Approaches for Isonitrile Biosynthesis

The biosynthesis of the isonitrile functional group, a key feature of various bioactive natural products, has traditionally been associated with the IsnA family of isonitrile synthases. escholarship.org However, the discovery of alternative biosynthetic mechanisms has opened new avenues for engineering approaches. escholarship.org A significant breakthrough in this area is the characterization of ScoE, a non-heme iron(II)-dependent enzyme from Streptomyces coeruleorubidus, which catalyzes isonitrile formation through a distinct oxidative decarboxylation mechanism. escholarship.org

This discovery presents a new platform for the engineered biosynthesis of isonitrile-containing molecules. Unlike IsnA-family enzymes that condense an amino acid with a carbon source like ribulose-5-phosphate, ScoE utilizes a glycine (B1666218) adduct and performs an oxidative decarboxylation to form the isonitrile group. nih.govacs.orgpnas.org This alternative pathway provides a new set of biocatalytic tools for synthetic biology and chemical engineering to produce novel bioactive compounds. nih.gov

Computational studies have been employed to explore the potential of harnessing these enzymes for creating valuable molecules. For instance, predictive computational analyses have investigated whether the ScoE enzyme could be used for the biosynthesis of isonitrile groups in drug molecules like axisonitrile-1 and xanthocillin. rsc.org The process involves replacing the isonitrile groups in these target molecules with a γ-Gly substituent, which can then be acted upon by ScoE. rsc.org Molecular dynamics simulations and quantum chemical cluster models suggest that substrates for drugs like axisonitrile-1 can fit within the enzyme's active site in a suitable orientation for catalysis on the iron center. rsc.org These findings indicate that enzymes like ScoE could be utilized as an environmentally benign alternative to traditional organic chemistry for synthesizing isonitrile groups. rsc.org

The engineering prospects are not limited to a single enzyme. Nature employs various enzymes to generate isonitriles, which can be leveraged. For example, in the biosynthesis of isonitrile lipopeptides (INLPs), a thioesterase homolog (ScoD) and a nonheme iron(II)-dependent oxidase (ScoE) work in concert. pnas.orgasm.org Further diversification is seen in fungi, where hybrid isocyanide synthase-nonribosomal peptide synthase (ICS-NRPS) enzymes are found. asm.orgnih.govasm.org These complex enzymatic systems offer a rich toolkit for rationally engineering biomolecules with unique functionalities for applications in pharmaceuticals and bioorthogonal chemistry. annualreviews.orgresearchgate.net

Table 1: Enzymes with Potential for Engineered Isonitrile Biosynthesis

| Enzyme/System | Organism Source | Substrate(s) | Mechanism | Potential Engineering Application |

|---|---|---|---|---|

| ScoE | Streptomyces coeruleorubidus | (R)-3-((carboxymethyl)amino)butanoic acid (CABA) | Non-heme Fe(II)/α-KG-dependent oxidative decarboxylation escholarship.orgacs.org | Biosynthesis of isonitrile groups in drug precursors rsc.org |

| IsnA/IsnB | Soil bacteria / F. ambigua | L-tryptophan, Ribulose-5-phosphate | Isonitrile synthase (condensation) followed by Fe(II)/α-KG-dioxygenase (oxidative decarboxylation) nih.gov | Generation of aromatic isonitrile compounds nih.gov |

| XanB | Aspergillus fumigatus | L-tyrosine | Didomain: Isonitrile synthase and non-heme Fe(II)/α-KG dioxygenase nih.govannualreviews.org | One-enzyme system for isonitrile and olefin formation nih.gov |

| ICS-NRPS | Fungi (e.g., Aspergillus fumigatus) | Amino acids | Hybrid Isocyanide Synthase-Nonribosomal Peptide Synthetase asm.orgasm.org | Production of novel isonitrile-containing peptides |

Metal Coordination in Fungal Isonitrile Biosynthesis

Metal ions, particularly iron, play a central and indispensable role in the biosynthesis of isonitrile natural products. The two primary characterized pathways for isonitrile formation both rely on iron-dependent enzymes. annualreviews.org The first pathway involves the IsnA family of synthases, which is often followed by the action of an Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenase like IsnB that performs an oxidative decarboxylation. nih.gov The second, more recently discovered pathway, is directly catalyzed by a non-heme iron(II) and α-KG-dependent dioxygenase, exemplified by ScoE. nih.govmit.eduacs.org

In the ScoE-catalyzed reaction, the non-heme iron center is critical for catalysis. acs.org The mechanism involves two distinct and sequential C-H bond functionalization steps. nih.gov The reaction is initiated by a high-valent Fe(IV)-oxo species, which triggers desaturation through two consecutive hydrogen abstractions. acs.org The central iron ion is not only responsible for this initial H-abstraction but also functions as an electron relay station, which is a key factor in lowering the energy barrier for the subsequent decarboxylation step that ultimately forms the isonitrile. acs.org This process represents a 4-electron oxidation of the primary substrate, a complex transformation for the Fe(II)/α-KG-dioxygenase superfamily, which more commonly catalyzes 2-electron oxidations. nih.gov

In fungi, the biosynthesis of isocyanides is also deeply connected to metal homeostasis, particularly copper. asm.orgnih.gov Isocyanide-containing compounds themselves are recognized for their ability to coordinate transition metals, and some function as "chalkophores," which are natural products involved in copper chelation and uptake. asm.orgnih.govresearchgate.net Research on the opportunistic human pathogen Aspergillus fumigatus has revealed that the biosynthetic gene clusters (BGCs) responsible for producing isonitriles are transcriptionally responsive to the availability of copper. asm.orgasm.org The production of metabolites from the xanthocillin (xan) BGC, for instance, increases during conditions of copper starvation. asm.org This suggests a role for these fungal isocyanides in managing cellular copper levels, potentially by scavenging the metal from the environment or disabling host metalloenzymes during pathogenesis. asm.orgnih.govasm.org The discovery of a novel family of fungus-specific isocyanide synthase-nonribosomal peptide synthase (ICS-NRPS) hybrid enzymes, which are prevalent in fungal pathogens, further highlights the untapped potential of fungal secondary metabolism and its intricate relationship with metal coordination. asm.orgnih.govasm.org

Table 2: Metal-Dependent Enzymes in Isonitrile Biosynthesis

| Enzyme | Metal Cofactor | Enzyme Family | Function |

|---|---|---|---|

| ScoE | Iron (Fe(II)) | Non-heme Fe(II)/α-KG-dependent dioxygenase nih.govmit.edu | Catalyzes oxidative decarboxylation to form isonitrile escholarship.org |

| IsnB | Iron (Fe(II)) | Fe(II)/α-KG-dioxygenase nih.gov | Promotes oxidative decarboxylation nih.gov |

| XanB (C-terminal domain) | Iron (Fe(II)) | Non-heme Fe(II)/α-KG-dependent dioxygenase nih.govannualreviews.org | Decarboxylation and desaturation nih.gov |

| XanG | Iron (Heme) | Cytochrome P450 nih.gov | Dimerization of isonitrile intermediates nih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Axisonitrile-1 |

| Xanthocillin |

| (R)-3-((carboxymethyl)amino)butanoic acid |

| (R)-3-isocyanobutanoic acid |

| Isonitrile lipopeptides (INLPs) |

Synthetic Methodologies for Isonitrin B

Total Synthesis Approaches to Racemic Isonitrin B

The initial efforts toward the synthesis of this compound focused on constructing the racemic form of the molecule. These early strategies were crucial in establishing a foundational understanding of the reactivity and stability of the key intermediates. iupac.org

Early Strategies Employing Cycloaddition Reactions

One of the first successful total syntheses of racemic this compound utilized a [4+2] cycloaddition reaction to construct the core carbon framework. thieme-connect.com This key step involved the reaction of 1-acetylcyclopentadiene with an acyl-nitroso dienophile. thieme-connect.com This approach efficiently established the bicyclic skeleton of the molecule.

Development of Key Intermediates and Reaction Steps

A critical aspect of the early synthetic work was the development of novel methods for preparing key functional groups present in this compound.

The synthesis required the formation of a vinyl isonitrile moiety. A significant breakthrough was the development of a mild method for the preparation of vinyl formamides from thiooximes. thieme-connect.compsu.edu Subsequent dehydration of these vinyl formamides, a reaction that has become a common strategy for isocyanoalkene synthesis, afforded the desired vinyl isonitriles. thieme-connect.comdrexel.edu This dehydration is often achieved using reagents like trifluoromethanesulfonic anhydride (B1165640) or a combination of triphenylphosphine (B44618) and iodine. psu.eduorganic-chemistry.org

A notable achievement in the racemic synthesis was the first-ever synthesis of an unsubstituted epoxy isonitrile. thieme-connect.com This was a crucial step, as the epoxy isonitrile functionality is a key structural feature of this compound and is essential for its biological activity. thieme-connect.comnih.gov However, this moiety is known to be highly labile under both acidic and basic conditions. nih.govacs.org

Enantioselective Total Synthesis of (-)-Isonitrin B

Following the successful racemic syntheses, attention turned to the more challenging enantioselective total synthesis of the naturally occurring (-)-Isonitrin B. acs.org These efforts led to innovative strategies and a deeper understanding of the stereochemical control required.

Strategic Inversion of Functional Group Elaboration

A key innovation in the enantioselective synthesis was the strategic decision to invert the typical order of synthetic operations. iupac.orgresearchgate.net Instead of first constructing the cyclopentane (B165970) ring and then elaborating the functional groups, this new approach involved preparing a fully oxygenated acyclic precursor which was then cyclized. iupac.orgresearchgate.net

This "functional group interconversion" strategy proved to be highly effective. govtgirlsekbalpur.comias.ac.in The key cyclization step was achieved through an intramolecular C-H insertion of an alkylidene carbene, generated from a highly functionalized ketone precursor. acs.orgiupac.org This reaction proceeded with retention of absolute configuration, allowing for the formation of the strained bicyclic ring system of (-)-Isonitrin B with high stereocontrol. iupac.orgresearchgate.net This approach elegantly addressed the challenge of installing the numerous stereocenters and sensitive functional groups present in the target molecule. acs.orgiupac.org

Intramolecular Alkylidene Carbene C-H Insertion as a Key Step

A pivotal strategy in the enantioselective synthesis of this compound involves the intramolecular C-H insertion of an alkylidene carbene. This reaction serves as the key step for constructing the highly strained and functionalized cyclopentane ring system characteristic of the molecule. iupac.orgacs.org The conventional approach to building such complex rings often involves constructing the core first and then adding functional groups. However, syntheses of this compound have successfully inverted this strategy by preparing a fully functionalized acyclic precursor and then inducing cyclization. iupac.org This approach was crucial in overcoming the challenge of forming the strained bicyclic product. iupac.org The intramolecular C-H insertion of alkylidene carbenes is a powerful method for creating new carbon-carbon bonds, proceeding without the need for photolytic activation or a catalyst. udel.edu

The reactive alkylidene carbene intermediate is generated in situ from a suitable precursor, most notably a ketone. iupac.orgresearchgate.net In the synthesis of (-)-Isonitrin B, a highly oxygenated ketone precursor was first assembled through a multi-step sequence. iupac.org The generation of the alkylidene carbene from this complex substrate was a critical test of the methodology's viability for highly functionalized systems. iupac.org

Several methods exist for converting ketones into alkylidene carbenes. One widely employed method involves the fragmentation of tetrazole intermediates. researchgate.netthieme-connect.de For instance, ketone-derived cyanophosphates (CPs) can be treated with reagents like trimethylsilyl (B98337) azide (B81097) (TMSN₃) to form tetrazolylphosphates. researchgate.netjst.go.jp These intermediates subsequently undergo fragmentation, losing two equivalents of dinitrogen gas to generate the alkylidene carbene, which then rapidly undergoes the intramolecular C-H insertion to yield the desired five-membered ring. udel.eduresearchgate.netjst.go.jp This two-step, one-pot transformation from a ketone to a cyclopentene (B43876) under neutral conditions is a versatile synthetic tool. jst.go.jp

| Precursor Type | Reagents | Intermediate | Product of Insertion |

| Ketone | (e.g., via α,β-epoxy-N-aziridinylimine) | Alkylidene Carbene | Cyclopentene Ring |

| Ketone-derived Cyanophosphate (CP) | TMSN₃, Bu₂SnO (cat.) | Tetrazolylphosphate, then Alkylidene Carbene | Cyclopentene Ring |

A significant advantage of the intramolecular alkylidene carbene C-H insertion is its high degree of stereochemical control. The reaction is known to proceed with retention of the absolute configuration at the reacting stereogenic center. iupac.orgudel.edubham.ac.uk This stereospecificity is fundamental to the successful enantioselective synthesis of complex molecules like (-)-Isonitrin B. iupac.orgacs.org

By starting with an enantiomerically pure, chiral ketone precursor, the stereochemistry is directly transferred to the final cyclized product. iupac.org The insertion into a C-H bond at a pre-existing stereocenter occurs without racemization, preserving the chiral integrity of the molecule throughout the key ring-forming step. iupac.orgacs.org This predictable stereochemical outcome minimizes the need for resolving isomers after the core structure is formed and is a testament to the reaction's efficiency in asymmetric synthesis. nih.gov

Convergent and Divergent Synthetic Pathways

The synthesis of complex natural products like this compound can be approached through different strategic pathways, broadly categorized as convergent or divergent.

Convergent Synthesis: In a convergent synthesis, different fragments of the target molecule are prepared independently and then joined together near the end of the synthesis. wikipedia.org This approach is often more efficient for large molecules as it allows for parallel workstreams and maximizes the yield. wikipedia.org While some syntheses of related compounds have used fragment-coupling strategies, the notable synthesis of this compound via carbene insertion represents a more linear, albeit highly strategic, sequence where a single precursor is elaborated and then cyclized. iupac.orgwikipedia.org

Divergent Synthesis: A divergent synthesis begins with a common intermediate that is used to create a variety of different but structurally related compounds. crimsonpublishers.comrsc.org The synthesis of this compound itself can be seen as a branch point for divergent pathways. Once synthesized, this compound serves as an advanced intermediate that can be chemically converted into other members of the isonitrile antibiotic family, such as Trichoviridin. iupac.org This derivatization illustrates a divergent step, expanding a single synthetic achievement to access multiple natural products.

Formal Syntheses and Derivatization Strategies of this compound

A formal synthesis is the synthesis of a known precursor that has previously been converted into the final natural product. This establishes a viable synthetic route to the target molecule without repeating the final, previously documented steps.

The total synthesis of (-)-Isonitrin B also constitutes a formal total synthesis of (-)-Trichoviridin. iupac.org this compound and Trichoviridin are closely related isonitrile antibiotics, and a chemical pathway to convert this compound into Trichoviridin has been established. iupac.orgresearchgate.net This relationship allows synthetic chemists to target the structurally simpler this compound, knowing that its successful synthesis provides a formal entry into the synthesis of the more complex Trichoviridin. This strategy leverages the chemical reactivity of the isonitrile and epoxide functionalities within the molecule for further elaboration.

General Applicability of Synthetic Strategies within the Isonitrile Family

The synthetic strategies developed for this compound, particularly the intramolecular alkylidene carbene C-H insertion, have proven to be broadly applicable. udel.edunih.gov This method is not an isolated solution for a single molecule but rather a versatile and robust tool for the construction of five-membered rings, which are common structural motifs in many natural products. udel.edujst.go.jp The high degree of regioselectivity and stereoselectivity makes it particularly suitable for creating complex cyclopentanoid structures. jst.go.jpresearchgate.net Syntheses of other natural products, such as (-)-neplanocin A and the alkaloid (-)-cephalotaxine, have also successfully employed this key reaction, demonstrating its general utility in organic synthesis. udel.eduresearchgate.net The foundational work on this compound has thus expanded the synthetic toolkit available for the broader family of isonitrile-containing compounds and other complex targets. iupac.orgacs.org

Chemical Reactivity and Proposed Mechanistic Roles of the Isonitrile Moiety in Isonitrin B

Electronic Structure and Carbene-like Reactivity of Isocyanides

The electronic nature of the isonitrile group is complex and can be described by two main resonance structures: a zwitterionic form with a triple bond between a positively charged nitrogen and a negatively charged carbon, and a divalent carbenic form. researchgate.netwikipedia.org This duality means that the isonitrile carbon can react as a carbene, a nucleophile, and an electrophile. nih.govscripps.edu The carbon atom is formally divalent, which is an unusual electronic configuration. scripps.edu This carbene-like character is a key aspect of isonitrile reactivity. researchgate.netacs.orgacs.orgfigshare.com

Isocyanides are isoelectronic with carbon monoxide, which contributes to their extensive organometallic chemistry. scripps.edu Spectroscopic data for isonitriles typically show a weak to medium intensity IR absorption band in the range of 2110-2150 cm⁻¹ and a 13C-NMR signal between 156-170 ppm. scripps.edu Although electronically similar to alkynes, the π-bonds of isonitriles are more polarized due to the difference in electronegativity between carbon and nitrogen, with only about 26% of the electron density at the carbon atom. researchgate.net This polarization significantly influences their reactivity. researchgate.net

In the context of Isonitrin B, its highly functionalized and reactive cyclopentane (B165970) ring, coupled with the isonitrile group, makes it a molecule of significant interest. acs.orgacs.orgfigshare.comiupac.org The synthesis of this compound has been achieved through methods that highlight the unique reactivity of related intermediates, such as the cyclization involving an alkylidene carbene. acs.orgacs.orgfigshare.comiupac.org

Coordination Chemistry of the Isonitrile Group

The isonitrile group's ability to coordinate with metals is a fundamental aspect of its chemistry, influencing the biological activity of isonitrile-containing natural products. nih.govuni-regensburg.de

The lone pair of electrons on the formally divalent carbon atom of the isonitrile allows it to form a σ-donor bond with a metal. uni-regensburg.de Furthermore, the isonitrile ligand can accept electron density from filled d-orbitals of the metal into its own low-lying antibonding π* orbitals, a process known as back-donation. uni-regensburg.de This π-acceptor capability is crucial for stabilizing low oxidation states of metals. uni-regensburg.de The strength of this back-donation increases as the positive charge on the metal complex decreases. uni-regensburg.de This behavior is analogous to that of carbon monoxide in metal complexes. nih.gov

The coordination of an isonitrile to a metal alters the ligand's properties. For instance, coordination to a metal can make the isonitrile carbon more susceptible to nucleophilic attack. core.ac.uk This is because the donation of electron density to the metal reduces the electron density at the carbon atom. core.ac.uk

Isonitriles are effective ligands for a variety of transition metals. libretexts.org The interaction between isonitriles and transition metals is a key area of study in organometallic chemistry. uni-regensburg.de The nature of the isonitrile, the metal, and its oxidation state all influence the structure and reactivity of the resulting complex. uni-regensburg.de

In biological systems, the ability of isonitrile-containing compounds to coordinate with metal ions is often linked to their mechanism of action. acs.org For example, the inhibitory activity of some isonitrile compounds against copper-containing enzymes is thought to be due to the coordination of the isocyano group to the copper ion. acs.org The interaction of transition metal solutes with defects in materials has been studied to understand their influence on material properties, which can provide insights into the fundamental nature of metal-ligand interactions. aps.org

Theoretical Frameworks for Isonitrile-Mediated Biochemical Processes

The unique reactivity of the isonitrile group has led to the development of theoretical frameworks to understand its role in biochemical processes, particularly in the context of enzyme modulation.

The biosynthesis of the isonitrile group itself is a fascinating area of study. Two primary enzymatic pathways for isonitrile formation are currently known. nsf.gov One pathway involves isonitrile synthases that catalyze a condensation reaction. nsf.gov The other pathway, exemplified by the enzyme ScoE, is a non-heme iron(II) and α-ketoglutarate-dependent dioxygenase that generates the isonitrile functionality through an alternative mechanism. nsf.govnih.govrsc.org

Computational studies, such as those using density functional theory (DFT), have been employed to elucidate the reaction mechanisms of these enzymes. rsc.org For instance, research on ScoE has provided insights into how the enzyme catalyzes the formation of an isonitrile from a glycine (B1666218) adduct. nih.govrsc.org These studies help to understand how nature synthesizes these complex molecules and can inform the design of novel biocatalysts. nih.govannualreviews.orgescholarship.org

The interaction of isonitrile-containing molecules with enzymes can lead to their modulation. For example, isocyanide hydratase, an enzyme that hydrates isocyanides to N-formamides, has a highly conserved cysteine residue that is crucial for its catalytic activity. researchgate.netnih.gov Understanding the structural basis of such enzymes can reveal how the active site environment modulates the reactivity of a conserved residue to achieve a specific enzymatic function. researchgate.netnih.gov Theoretical studies, including mechanistic investigations of radical isonitrile insertion processes, have been used to understand the formation of complex molecules and the role of reactive intermediates like imidoyl radicals. acs.org These theoretical frameworks are essential for a deeper understanding of the biochemical roles of isonitriles like this compound.

Structural Analogues and Chemical Relationships Within the Isonitrin Family

Comparative Structural Analysis of Isonitrin A, B, C, and D

The primary members of the isonitrin family—Isonitrin A, B, C, and D—share a common cyclopentane (B165970) isocyanide core but differ in their substitution patterns, particularly in their oxidation states and the presence of specific functional groups. acs.orgunej.ac.id These structural variations are crucial for their differing biological activities; for instance, Isonitrin A is effective against bacteria, whereas Isonitrin D exhibits stronger antifungal properties. unej.ac.idfampfaculdade.com.br

Isonitrin B is considered a parent compound of this small family. researchgate.netacs.org Its structure features a 6-oxabicyclo[3.1.0]hex-3-en-2-ol framework, which includes an epoxide ring fused to the cyclopentene (B43876) ring. nih.gov It also possesses a 1-hydroxyethyl group at the C2 position and an isocyanide group at the C4 position. nih.gov

Isonitrin A is structurally related to this compound, also possessing the isocyanide moiety. asm.orgcabidigitallibrary.org

Isonitrin C is another analogue within this group. semanticscholar.org

Isonitrin D is also isolated from Trichoderma species and contributes to the family's range of antibiotic activities. fampfaculdade.com.brrkmvccrahara.org

The table below summarizes the key structural features of these analogues based on available data.

| Compound | Molecular Formula | Key Structural Features |

| Isonitrin A | Not specified | Cyclopentane isocyanide core. asm.org |

| This compound | C₈H₉NO₃ | Fused epoxide ring (6-oxabicyclo[3.1.0]hexane system), hydroxyethyl (B10761427) group. nih.gov |

| Isonitrin C | Not specified | Cyclopentane isocyanide core. semanticscholar.org |

| Isonitrin D | Not specified | Cyclopentane isocyanide core. rkmvccrahara.org |

Related Isonitrinic Acids E and F

The isonitrin family also includes related acidic compounds, Isonitrinic Acids E and F. asm.orgcore.ac.uk These compounds are believed to be derived from the primary isonitrins, likely through the hydrolysis of the isocyanide functional group to a carboxylic acid or a related acidic function. The presence of these acids highlights the chemical reactivity of the isocyanide group. rkmvccrahara.org

Isonitrinic Acid E has been identified as a metabolite from Trichoderma species. asm.orgdb-thueringen.de

Isonitrinic Acid F is identified as 3-(3-isocyanocyclopentyl)propanoic acid, confirming the cyclopentane core and the presence of a carboxylic acid group. uni.lugoogle.com

| Compound | Molecular Formula | IUPAC Name/Description |

| Isonitrinic Acid E | Not specified | An isonitrile-containing acid from Trichoderma. semanticscholar.orgdb-thueringen.de |

| Isonitrinic Acid F | C₉H₁₃NO₂ | 3-(3-isocyanocyclopentyl)propanoic acid. uni.lu |

Cyclopentane Isocyanide Architecture and Structural Modifications

The fundamental architecture of the isonitrin family is the cyclopentane ring bearing an isocyanide group. acs.orgresearchgate.net This core structure is a key feature in other natural products as well, and its substitution pattern dictates the compound's properties. nih.govnih.gov The cyclopentane ring can be modified with various functional groups, such as epoxides and hydroxyl groups, leading to a diverse range of analogues. acs.orgacs.org The replacement of a ribose ring with a cyclopentane ring in some synthetic antibiotic analogues has been shown to improve biological activity, demonstrating the utility of this scaffold. nih.gov The isocyanide group itself is a unique functional group in organic chemistry, combining nucleophilic and electrophilic character at the terminal carbon atom. nih.govacs.org

Chemical Interconversion and Derivatization Among Isonitrin Analogues

The functional groups present on the isonitrin scaffold, such as hydroxyl groups and epoxides, provide reactive sites for chemical interconversion and derivatization. acs.org While specific, documented interconversions between Isonitrin A, B, C, and D are not extensively detailed in the provided results, the synthesis of this compound and its analogues points to potential pathways. researchgate.netacs.org For example, the synthesis of (−)-Isonitrin B involves the cyclization of an intermediate alkylidene carbene, a process that could be adapted to produce different analogues. acs.org

The isocyanide group is reactive and can undergo various transformations. rkmvccrahara.org It can be hydrolyzed to form amines or, in the case of isonitrinic acids, likely carboxylic acids. researchgate.netuni.lu The dual nucleophilic and electrophilic nature of the isocyanide carbon allows it to participate in a variety of reactions, including 1,1-additions and oxidations, which could be exploited to create derivatives with modified properties. rkmvccrahara.org The development of synthetic routes to cyclopentane-based inhibitors of specific enzymes like MraY suggests that the isonitrin scaffold is amenable to significant modification to produce novel derivatives. nih.gov

Research Perspectives and Future Directions in Isonitrin B Chemistry

Advancements in Synthetic Methodologies for Isonitrin B and Analogues

The compact and highly functionalized cyclopentane (B165970) ring system of this compound presents a significant challenge to synthetic organic chemists. rsc.org Early efforts in this area laid the groundwork for more advanced and stereoselective strategies.

The first total synthesis of (±)-Isonitrin B was reported by Baldwin and colleagues. chim.itcore.ac.uk A key feature of their approach was the construction of the carbon framework using a [4+2] cycloaddition reaction. chim.it This work also introduced novel methods for the preparation of vinyl formamides and their subsequent dehydration to the corresponding vinyl isonitriles under mild conditions. chim.it

A significant advancement in the field was the first enantioselective synthesis of (–)-Isonitrin B by Taber and coworkers. rsc.orgacs.orgacs.org This synthesis confirmed the absolute configuration of the natural product. rsc.org A pivotal step in their strategy was the intramolecular C-H insertion of an alkylidene carbene to form the strained bicyclic skeleton of this compound. rsc.orgbeilstein-journals.org This approach inverted the conventional strategy of first constructing the ring and then elaborating the functional groups. rsc.orgbeilstein-journals.org The key cyclization precursor, a highly oxygenated ketone, was treated with the anion of (trimethylsilyl)diazomethane to induce the formation of the alkylidene carbene and subsequent cyclization. rsc.org

Future advancements in the synthesis of this compound and its analogues will likely focus on improving the efficiency and stereocontrol of these key transformations. The development of new catalytic methods for C-H functionalization and cycloaddition reactions could provide more direct routes to the core structure. Radical cascade reactions using isonitriles as radical acceptors have emerged as a powerful strategy for constructing nitrogen-containing heterocycles and could potentially be adapted for the synthesis of cyclopentane isonitriles. rsc.org

Table 1: Key Synthetic Strategies for this compound

| Synthetic Strategy | Key Reaction | Researchers | Key Features |

|---|---|---|---|

| Racemic Total Synthesis | [4+2] Cycloaddition | Baldwin et al. | Construction of carbon skeleton, novel vinyl isonitrile formation. chim.itcore.ac.uk |

| Enantioselective Total Synthesis | Intramolecular Alkylidene Carbene C-H Insertion | Taber et al. | Formation of the strained bicyclic system with stereocontrol. rsc.orgacs.orgbeilstein-journals.org |

Exploration of Novel Biosynthetic Pathways and Enzymes in Microbial Systems

The biosynthesis of the isonitrile functional group is a fascinating area of research, with two primary enzymatic pathways having been characterized in microorganisms. acs.orgrsc.org While the specific biosynthetic gene cluster for this compound has not been fully elucidated, understanding these general pathways provides a framework for its potential formation.

The first and most well-known pathway involves a family of enzymes known as isonitrile synthases (ISNs), such as IsnA. rsc.orgbiorxiv.org These enzymes catalyze a condensation reaction between the α-amino group of an amino acid (like tryptophan or tyrosine) and the C-2 carbon of ribulose-5-phosphate. biorxiv.org This is followed by an oxidative decarboxylation step, often mediated by an Fe(II)/α-ketoglutarate-dependent dioxygenase, to yield the final isonitrile product. rsc.orgbiorxiv.org

A second, distinct pathway for isonitrile biosynthesis utilizes a non-heme iron(II) and α-ketoglutarate (α-KG)-dependent dioxygenase, such as ScoE. acs.orgrsc.org In this pathway, the enzyme catalyzes the oxidative decarboxylation of an N-alkylglycine substrate to form the isonitrile group. acs.org This mechanism involves two sequential C-H bond functionalization steps. acs.org

Recent research has begun to unravel the biosynthesis of other epoxy isonitrile-containing antibiotics, such as aerocyanidin (B53187) and amycomicin. researchgate.net These studies have revealed a conserved pathway to isonitrile intermediates involving a bifunctional thioesterase and a non-heme iron α-KG-dependent enzyme. researchgate.net The isonitrile intermediate is then loaded onto an acyl carrier protein (ACP) and further processed by polyketide synthases. researchgate.net Epoxidation is a late-stage event, catalyzed by either a cupin domain-containing protein or P450 enzymes. researchgate.net

Future research will likely focus on identifying and characterizing the specific biosynthetic gene cluster responsible for this compound production in organisms like Trichoderma harzianum. researchgate.net This would involve genome mining for homologs of known isonitrile synthases or Fe(II)/α-KG-dependent dioxygenases. Elucidation of the complete pathway would not only provide insights into the formation of its unique cyclopentane structure but also open the door for engineered biosynthesis of this compound and novel analogues.

Table 2: Characterized Isonitrile Biosynthetic Pathways

| Enzyme Family | Key Enzyme(s) | Substrates | Mechanism |

|---|---|---|---|

| Isonitrile Synthases | IsnA (synthase), IsnB (dioxygenase) | Amino acid (e.g., L-tryptophan), Ribulose-5-phosphate | Condensation followed by oxidative decarboxylation. rsc.orgbiorxiv.org |

Chemoenzymatic Synthesis and Biocatalysis for this compound and its Analogues

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful approach for the construction of complex natural products like this compound. rsc.orgnih.govucl.ac.ukmdpi.com While a complete chemoenzymatic synthesis of this compound has not yet been reported, the principles of biocatalysis can be applied to develop more efficient and sustainable routes to key intermediates.

Enzymes from various classes, including oxidoreductases, transferases, and hydrolases, are valuable tools in organic synthesis. nih.govmdpi.com For instance, ketoreductases could be employed for the stereoselective reduction of ketone intermediates in the this compound synthetic pathway, establishing the correct stereochemistry of the alcohol groups. Lipases are another class of enzymes that could be utilized for the enantioselective acylation or deacylation of alcohol intermediates, providing a means for chiral resolution. mdpi.com

The biosynthesis of the isonitrile group itself presents an opportunity for biocatalysis. The use of isolated isonitrile synthases or Fe(II)/α-KG-dependent dioxygenases, or whole-cell systems containing these enzymes, could be envisioned for the introduction of the isonitrile moiety onto a synthetic precursor of this compound. biorxiv.orgnih.gov This would bypass the often harsh chemical reagents required for isonitrile synthesis.

Future research in this area will likely focus on identifying and engineering enzymes with suitable substrate specificity for intermediates in the this compound synthesis. The discovery of the biosynthetic pathway for this compound would provide a panel of enzymes that could be harnessed for in vitro or in vivo chemoenzymatic applications. The development of multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, could significantly streamline the synthesis of this compound and its analogues. nih.gov

Computational Chemistry and Mechanistic Elucidation of Isonitrile Reactivity

Computational chemistry has become an indispensable tool for understanding the structure, reactivity, and reaction mechanisms of complex molecules and enzymes. acs.org In the context of this compound, computational methods can provide valuable insights into the unique reactivity of the isonitrile functional group within its strained cyclopentane framework.

The isonitrile group can be described by two main resonance structures, one with a triple bond and the other with a double bond, which imparts it with both nucleophilic and electrophilic character, as well as carbene-like reactivity. acs.orgresearchgate.net Computational studies can model the electron distribution in this compound and predict its reactivity towards various reagents. This is particularly important given the strained and highly functionalized nature of the this compound core, which can influence the reactivity of the isonitrile group in unexpected ways.

Mechanistic studies of the enzymes involved in isonitrile biosynthesis have also benefited from computational approaches. acs.org Density functional theory (DFT) calculations have been used to investigate the proposed mechanisms of both the IsnA and ScoE families of enzymes, helping to elucidate the energetics of different reaction pathways and the structures of key intermediates. organic-chemistry.org For example, computational studies on ScoE have explored the feasibility of different C-H abstraction and radical-based decarboxylation pathways. acs.org

Future computational work could focus on several key areas. Modeling the cyclization reactions used in the total synthesis of this compound, such as the alkylidene carbene C-H insertion, could help to optimize reaction conditions and predict stereochemical outcomes. Simulating the interaction of this compound with potential biological targets could aid in understanding its mode of action and in the design of more potent analogues. Furthermore, continued computational investigation of the biosynthetic enzymes will be crucial for engineering these biocatalysts for synthetic applications.

Q & A

Q. How can I ensure my this compound research meets journal standards for data transparency?

- Methodological Answer : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, ChEMBL) and cite DOIs in the manuscript. For synthetic procedures, include step-by-step videos or interactive spectra in supplementary materials. Follow COPE guidelines for authorship and conflict-of-interest disclosures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.